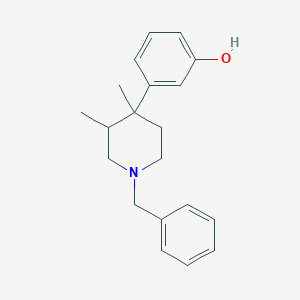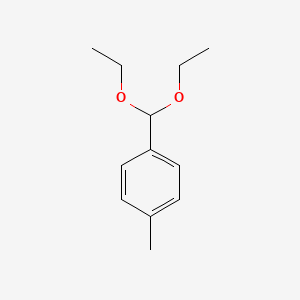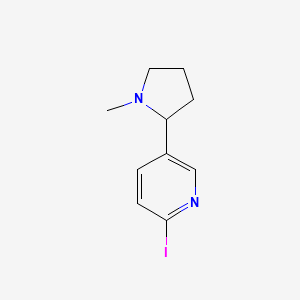
(S)-3-Boc-4-(4-fluorophenyl)-1,2,3-oxathiazolidine 2,2-dioxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-3-Boc-4-(4-fluorophényl)-1,2,3-oxathiazolidine 2,2-dioxyde est un composé hétérocyclique contenant une structure cyclique oxathiazolidine unique.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse du (S)-3-Boc-4-(4-fluorophényl)-1,2,3-oxathiazolidine 2,2-dioxyde implique généralement la réaction d'un dérivé fluorophénylique approprié avec un précurseur thiazolidine dans des conditions contrôlées. La réaction est souvent réalisée en présence d'une base et d'un solvant tel que le dichlorométhane ou le tétrahydrofurane. Le mélange réactionnel est ensuite soumis à des techniques de purification telles que la chromatographie sur colonne pour isoler le produit souhaité.
Méthodes de production industrielle
La production industrielle de ce composé peut impliquer une synthèse à grande échelle utilisant des conditions de réaction similaires, mais optimisées pour des rendements et une efficacité plus élevés. Cela peut inclure l'utilisation de réacteurs automatisés, de systèmes à écoulement continu et de méthodes de purification avancées pour garantir la qualité constante du produit final.
Analyse Des Réactions Chimiques
Types de réactions
(S)-3-Boc-4-(4-fluorophényl)-1,2,3-oxathiazolidine 2,2-dioxyde peut subir diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé pour former des sulfoxydes ou des sulfones.
Réduction : Les réactions de réduction peuvent conduire à la formation de thiols ou de thioéthers.
Substitution : Des réactions de substitution nucléophile peuvent se produire au niveau du cycle fluorophénylique ou du cycle oxathiazolidine.
Réactifs et conditions courants
Oxydation : Les agents oxydants courants comprennent le peroxyde d'hydrogène, l'acide m-chloroperbenzoïque et le permanganate de potassium.
Réduction : Des agents réducteurs tels que l'hydrure de lithium et d'aluminium ou le borohydrure de sodium sont souvent utilisés.
Substitution : Des nucléophiles tels que les amines, les thiols ou les alcoolates peuvent être utilisés dans des réactions de substitution.
Principaux produits formés
Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l'oxydation peut produire des sulfoxydes ou des sulfones, tandis que la réduction peut produire des thiols ou des thioéthers.
Applications de la recherche scientifique
(S)-3-Boc-4-(4-fluorophényl)-1,2,3-oxathiazolidine 2,2-dioxyde a plusieurs applications de recherche scientifique, notamment :
Chimie médicinale : Il est utilisé comme intermédiaire dans la synthèse de candidats médicaments potentiels, en particulier ceux ciblant le cancer et les maladies infectieuses.
Études biologiques : Le composé est étudié pour ses activités biologiques potentielles, notamment ses propriétés antimicrobiennes et anticancéreuses.
Biologie chimique : Il sert de composé outil pour étudier diverses voies et mécanismes biochimiques.
Applications industrielles : Le composé est utilisé dans le développement de nouveaux matériaux et procédés chimiques.
Mécanisme d'action
Le mécanisme d'action du (S)-3-Boc-4-(4-fluorophényl)-1,2,3-oxathiazolidine 2,2-dioxyde implique son interaction avec des cibles moléculaires spécifiques, telles que les enzymes ou les récepteurs. Le composé peut inhiber ou activer ces cibles, conduisant à divers effets biologiques. Les voies et les cibles moléculaires exactes dépendent de l'application et du contexte d'utilisation spécifiques.
Applications De Recherche Scientifique
(S)-3-Boc-4-(4-fluorophenyl)-1,2,3-oxathiazolidine 2,2-dioxide has several scientific research applications, including:
Medicinal Chemistry: It is used as an intermediate in the synthesis of potential drug candidates, particularly those targeting cancer and infectious diseases.
Biological Studies: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Chemical Biology: It serves as a tool compound for studying various biochemical pathways and mechanisms.
Industrial Applications: The compound is used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of (S)-3-Boc-4-(4-fluorophenyl)-1,2,3-oxathiazolidine 2,2-dioxide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Composés similaires
Dérivés de la 2-aminothiazole : Ces composés partagent une structure cyclique thiazole similaire et ont été étudiés pour leurs activités anticancéreuses et antimicrobiennes.
Dérivés de l'oxadiazole : Ces composés contiennent un cycle oxadiazole et sont connus pour leurs activités biologiques à large spectre.
Unicité
(S)-3-Boc-4-(4-fluorophényl)-1,2,3-oxathiazolidine 2,2-dioxyde est unique en raison de sa structure cyclique oxathiazolidine spécifique, qui lui confère des propriétés chimiques et biologiques distinctes. Cette unicité en fait un composé précieux pour diverses applications de recherche et industrielles.
Propriétés
Formule moléculaire |
C13H16FNO5S |
|---|---|
Poids moléculaire |
317.34 g/mol |
Nom IUPAC |
tert-butyl (4S)-4-(4-fluorophenyl)-2,2-dioxooxathiazolidine-3-carboxylate |
InChI |
InChI=1S/C13H16FNO5S/c1-13(2,3)20-12(16)15-11(8-19-21(15,17)18)9-4-6-10(14)7-5-9/h4-7,11H,8H2,1-3H3/t11-/m1/s1 |
Clé InChI |
YHKBCMZOALUBAA-LLVKDONJSA-N |
SMILES isomérique |
CC(C)(C)OC(=O)N1[C@H](COS1(=O)=O)C2=CC=C(C=C2)F |
SMILES canonique |
CC(C)(C)OC(=O)N1C(COS1(=O)=O)C2=CC=C(C=C2)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


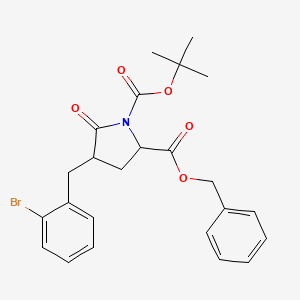

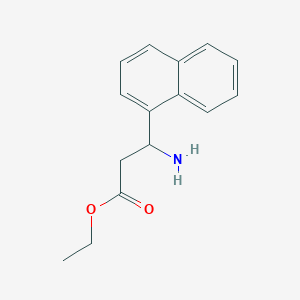
![3-{1-[(E)-2,2-Difluoroethoxyimino]ethyl}-benzoic acid methyl ester](/img/structure/B12286431.png)
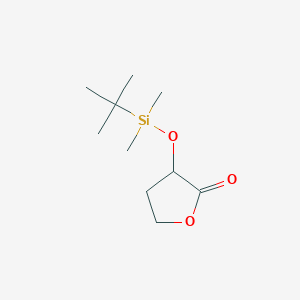
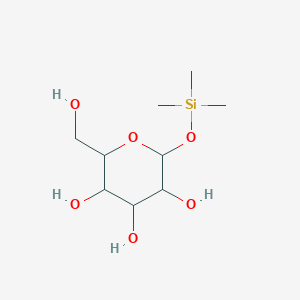
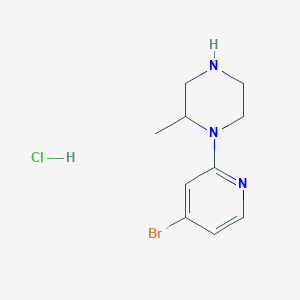
![2-Chloro-6,7-dihydro-5H-pyrrolo[3,4-B]pyrazine](/img/structure/B12286450.png)

![3-Chlorobenzo[4,5]thieno[3,2-c]pyridine](/img/structure/B12286462.png)

